molecular formula C26H21ClO5 B12743254 2-(4-Chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-4H-1-benzopyran-6-acetic acid CAS No. 173469-90-4

2-(4-Chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-4H-1-benzopyran-6-acetic acid

Cat. No.: B12743254
CAS No.: 173469-90-4
M. Wt: 448.9 g/mol
InChI Key: HZVNYPFKCKMEKU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-4H-1-benzopyran-6-acetic acid is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethyl group, and a benzopyran ring system. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-4H-1-benzopyran-6-acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization under acidic conditions to yield the benzopyran ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-4H-1-benzopyran-6-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

2-(4-Chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-4H-1-benzopyran-6-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-4H-1-benzopyran-6-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-4H-1-benzopyran-6-carboxylic acid
  • 2-(4-Chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-4H-1-benzopyran-6-methyl ester

Uniqueness

What sets 2-(4-Chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-4H-1-benzopyran-6-acetic acid apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

CAS No.

173469-90-4

Molecular Formula

C26H21ClO5

Molecular Weight

448.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxo-3-phenylmethoxychromen-6-yl]butanoic acid

InChI

InChI=1S/C26H21ClO5/c1-2-20(26(29)30)18-10-13-22-21(14-18)23(28)25(31-15-16-6-4-3-5-7-16)24(32-22)17-8-11-19(27)12-9-17/h3-14,20H,2,15H2,1H3,(H,29,30)

InChI Key

HZVNYPFKCKMEKU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=C(C=C1)OC(=C(C2=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)O

Origin of Product

United States

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